N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(3-Methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure consists of a fused tricyclic system (pyrido-pyrrolo-pyrimidine) with a carboxamide group at position 2 and a methyl group at position 1. The N-(3-methoxyphenyl) substituent introduces an electron-rich aromatic moiety, which may influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-22-15(18(24)20-12-6-5-7-13(10-12)26-2)11-14-17(22)21-16-8-3-4-9-23(16)19(14)25/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLTDYOSTZOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of targets, includingcyclooxygenase (COX) enzymes , cyclin-dependent protein kinases (CDKs) , and dihydrofolate reductase (DHFR) . These targets play crucial roles in various biological processes such as inflammation, cell cycle regulation, and nucleotide synthesis.
Mode of Action
Pyrimidine derivatives are known to exhibit their effects throughinhibition of their target enzymes . For instance, they can inhibit the expression and activities of certain vital inflammatory mediators, or they can inhibit CDKs, thereby affecting cell cycle regulation.
Biochemical Pathways
Based on the known targets of pyrimidine derivatives, it can be inferred that the compound may affect thearachidonic acid pathway (through COX inhibition), the cell cycle regulation pathway (through CDK inhibition), and the folic acid pathway (through DHFR inhibition).
Pharmacokinetics
A related pyrrolo[2,3-d]pyrimidine derivative was reported to have a tmax of 028 h, a t1/2 of 408 h, and a Cmax of 2173 ng/mL. These parameters provide an indication of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 342.39 g/mol. The structure includes a fused heterocyclic system that contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molar Mass | 342.39 g/mol |
| CAS Number | 724738-25-4 |
Antiviral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent. A study investigating various derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines reported that several compounds exhibited significant activity against SARS-CoV-2 by inhibiting its main protease (Mpro). The derivatives showed over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells .
Anticancer Activity
The compound also demonstrates promising anticancer properties. Research indicates that similar structures within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class have shown efficacy against various cancer cell lines. For instance, molecular docking studies suggest that these compounds can interact effectively with key targets involved in cancer proliferation, such as tyrosine kinases .
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. This binding can inhibit enzymatic activity critical for viral replication and cancer cell survival .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- In Vitro Studies : A comparative study evaluated the antiviral activities of various pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines against SARS-CoV-2. The results indicated that modifications at the N-position and carboxamide functionalities significantly influenced antiviral potency .
- Anticancer Efficacy : Molecular docking studies conducted on related compounds demonstrated effective binding affinities to EGFR tyrosine kinase and other cancer-related targets. This suggests a potential pathway for developing novel anticancer therapies based on this compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular characteristics, and bioactivity:
Key Trends in Structure-Activity Relationships (SAR)
Substituent Effects on Lipophilicity :
- The 3-fluorophenyl analog (logP = 2.88) exhibits higher lipophilicity than methoxypropyl or phenylethyl derivatives, suggesting fluorine’s electron-withdrawing nature enhances membrane permeability .
- The methoxyphenyl group in the target compound may balance lipophilicity and hydrogen-bonding capacity due to the methoxy group’s electron-donating properties.
Steric and Electronic Modifications: Bulky substituents (e.g., phenylethyl in ) increase molecular weight but may hinder target binding.
Antimycobacterial Activity :
- The imidazole-containing analog in demonstrates potent inhibition of MDR-Mtb (MIC = 20 mg/mL), attributed to its interaction with the Ag85C enzyme. This suggests that heterocyclic substituents enhance target binding.
Predicted Physicochemical Properties
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization and condensation processes. For example:
- Step 1 : Formation of the pyrido-pyrrolo-pyrimidine core via cyclocondensation of aminopyridine derivatives with carbonyl-containing intermediates under reflux conditions in aprotic solvents like dimethylformamide (DMF) .
- Step 2 : Introduction of the 3-methoxyphenyl carboxamide group through nucleophilic acyl substitution, often using coupling agents such as EDC/HOBt in dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. What analytical methods are critical for characterizing this compound?
Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., methoxy group at δ 3.8 ppm in ¹H NMR; carbonyl signals at δ 165–175 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How are preliminary bioactivity assays designed for this compound?
Initial screening focuses on target identification and dose-response relationships:
- Antiviral Activity : Cell-based assays (e.g., plaque reduction in HIV-infected MT-4 cells) with EC₅₀ calculations using nonlinear regression .
- Cytotoxicity : MTT assays on human fibroblast lines (e.g., WI-38) to determine selectivity indices (SI = CC₅₀/EC₅₀) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition monitored via ADP-Glo™ Kinase Assay) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR studies compare analogs with systematic substitutions:
Key methodologies:
Q. How can computational methods enhance reaction design?
The ICReDD framework integrates quantum chemistry and machine learning:
- Reaction Path Search : DFT calculations (e.g., B3LYP/6-31G*) identify low-energy transition states for cyclization steps .
- Descriptor Analysis : Machine learning models (e.g., Random Forest) prioritize solvent/base combinations for optimal yields .
Q. What statistical approaches optimize reaction conditions?
Design of Experiments (DoE) minimizes trials while maximizing
- Central Composite Design : Varies temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to model yield responses .
- ANOVA Analysis : Identifies significant factors (e.g., temperature contributes 68% to yield variance) .
Q. How should conflicting bioactivity data be resolved?
Contradictions (e.g., varying EC₅₀ across cell lines) require:
- Orthogonal Assays : Confirm antiviral activity with qRT-PCR (viral RNA quantification) alongside plaque assays .
- Purity Reassessment : HPLC-MS checks for degradation products or isomers .
- Experimental Replication : Independent validation in ≥3 labs with standardized protocols (e.g., CLSI guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
